molecular formula C6H8N2O4 B7731433 Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate CAS No. 63760-88-3

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate

Cat. No. B7731433
CAS RN: 63760-88-3
M. Wt: 172.14 g/mol
InChI Key: AKRQTHKSKXPEHD-UHFFFAOYSA-N
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Description

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is a chemical compound with the molecular formula C6H8N2O4 . It is also known by its IUPAC name, methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” can be represented by the SMILES notation: COC(=O)CC1C(=O)NC(=O)N1 . This notation provides a way to represent the molecule’s structure using ASCII strings.


Physical And Chemical Properties Analysis

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” has a molecular weight of 172.14 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Inhibitor of Metalloproteinase MMP12

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” and its analogues have been identified as inhibitors of metalloproteinase MMP12 . Metalloproteinases are a superfamily of proteinases (enzymes) whose numbers have increased dramatically in recent years . They are believed to be important in a plethora of physiological disease processes that involve tissue remodelling such as embryonic development, bone formation, and uterine remodelling during menstruation .

Pharmaceutical Compositions

This compound is used in the preparation of pharmaceutical compositions . These compositions are used in therapy and are believed to be important in the processing, or secretion, of biologically important cell mediators, such as tumour necrosis factor (TNF); and the post-translational proteolysis processing, or shedding, of biologically important membrane proteins .

Synthesis of Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is used in the synthesis of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids . These hybrids have shown promising antibacterial activity .

Antibacterial Activity

The thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids synthesized using “Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” have shown significant antibacterial activity . Some of these compounds possess minimum inhibitory concentration (MIC) = 3.91 mg/L and their antibacterial activity was similar to or higher than the activity of used reference drugs such as oxacillin and cefuroxime .

Non-Toxicity

These compounds were found to be non-toxic at concentrations close to their antibacterial effect . This makes them potential candidates for further development as antibacterial agents.

Chemical Modification

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is a compound that offers wide possibilities for chemical modification . This makes it a valuable compound in the field of medicinal chemistry.

Safety and Hazards

“Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate” is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-4(9)2-3-5(10)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQTHKSKXPEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415393
Record name methyl (2,5-dioxoimidazolidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate

CAS RN

63760-88-3
Record name methyl (2,5-dioxoimidazolidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Hydantoin acetic acid (20.57 g, 0.130 mol) in MeOH (210 mL) was treated with conc. H2SO4 (7 mL) and heated to reflux under N2 for 2.5 h. The resultant clear solution was cooled and the solvent removed in vacuo to give an oil which was diluted with water (65 mL) and extracted 4 times with EtOAc. The organic layer was dried (MgSO4) and the solvent removed in vacuo to afford 19.81 g (88%) of (2,5-dioxo-imidazolidin-4-yl)-acetic acid methyl ester. MS (ES+) Calc'd for C6H9N2O4 (M+1) 173. Found m/z 173 (100%). 1H NMR.
Quantity
20.57 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step Two

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